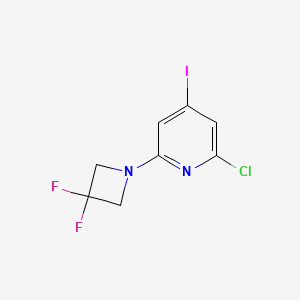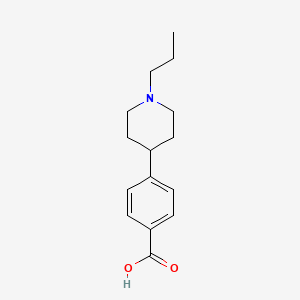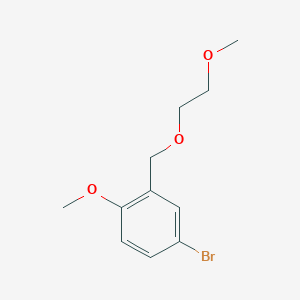![molecular formula C9H15F3O5S B8502655 (S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester](/img/structure/B8502655.png)
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester is a chemical compound characterized by the presence of a trifluoromethylsulfonyloxy group attached to a butanoic acid butyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester typically involves the introduction of the trifluoromethylsulfonyloxy group to a butanoic acid derivative. One common method is the reaction of butanoic acid butyl ester with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyloxy group can be displaced by nucleophiles such as amines and thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted butanoic acid derivatives.
Reduction: Formation of butanol derivatives.
Hydrolysis: Formation of butanoic acid and trifluoromethanesulfonic acid.
Scientific Research Applications
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates with trifluoromethyl groups, which are known to enhance metabolic stability and bioavailability.
Materials Science: Utilized in the development of advanced materials with unique properties such as hydrophobicity and thermal stability
Mechanism of Action
The mechanism of action of (S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester involves the interaction of the trifluoromethylsulfonyloxy group with various molecular targets. This group is highly electronegative and can participate in hydrogen bonding and dipole-dipole interactions. These interactions can influence the reactivity and stability of the compound in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylsulfonyl Chloride (CF3SO2Cl): Used in similar nucleophilic substitution reactions.
Trifluoromethanesulfonic Acid (CF3SO3H): Known for its strong acidity and used as a catalyst in organic synthesis.
Trifluoromethylsulfinyl Chloride (CF3SOCl): Another reagent used for introducing trifluoromethyl groups .
Uniqueness
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester is unique due to its specific combination of the trifluoromethylsulfonyloxy group with a butanoic acid butyl ester backbone. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C9H15F3O5S |
|---|---|
Molecular Weight |
292.27 g/mol |
IUPAC Name |
butyl (2S)-2-(trifluoromethylsulfonyloxy)butanoate |
InChI |
InChI=1S/C9H15F3O5S/c1-3-5-6-16-8(13)7(4-2)17-18(14,15)9(10,11)12/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
JYPMAJBCBINWCZ-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H](CC)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CCCCOC(=O)C(CC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide](/img/structure/B8502572.png)
![Acetic acid,2-[[2,3-dihydro-7-[4-[[[(3-methylphenyl)amino]carbonyl]amino]phenyl]-3-oxo-1h-isoindol-5-yl]oxy]-,1,1-dimethylethyl ester](/img/structure/B8502586.png)
![2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B8502603.png)
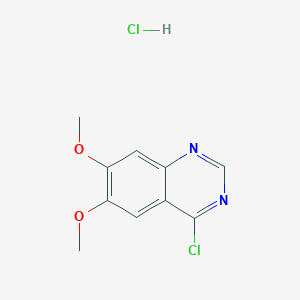
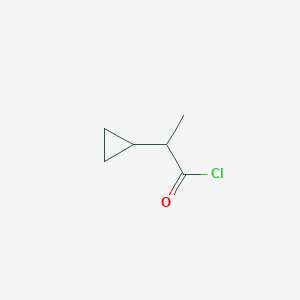
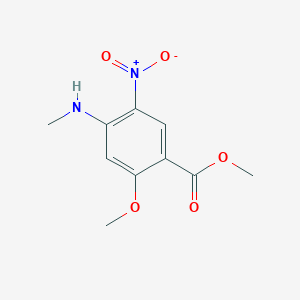
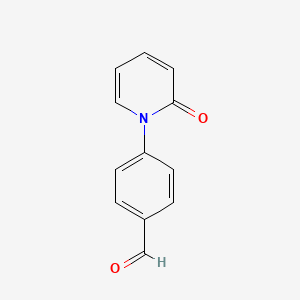


![6-Azaspiro[4.5]decan-10-one](/img/structure/B8502671.png)
![5-Butylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8502677.png)
